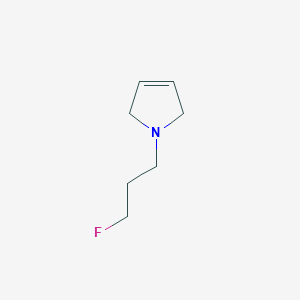

1-(3-Fluoropropyl)-2,5-dihydropyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- Applications : It serves as a solvent, participates in organic compound synthesis, and acts as a reagent in chemical reactions .

Molecular Structure Analysis

The molecular structure of 1-(3-Fluoropropyl)-2,5-dihydropyrrole consists of a pyrrolidine ring with a fluoropropyl substituent. The exact arrangement of atoms and stereochemistry can impact its properties and interactions .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity depends on the functional groups present in the molecule .

Physical And Chemical Properties Analysis

科学的研究の応用

Fluoropyrimidine-Based Cancer Treatments

Fluoropyrimidine-based compounds, notably 5-fluorouracil (5-FU), are pivotal in treating various cancers. The efficacy and toxicity of 5-FU are significantly influenced by the metabolic enzyme dihydropyrimidine dehydrogenase (DPD). Variations in the DPD gene (DPYD) can lead to severe toxicity in patients treated with 5-FU. Studies have identified specific DPYD gene single nucleotide polymorphisms (SNPs) that affect enzyme activity and correlate with the severity of toxic side effects from 5-FU treatment (Morel et al., 2006). Clinical guidelines have been developed to tailor fluoropyrimidine dosing based on DPYD genotype to mitigate these risks (Amstutz et al., 2018).

Pharmacogenetics and Drug Toxicity

The study of pharmacogenetics, particularly concerning DPD deficiency, highlights the importance of genetic screening prior to fluoropyrimidine administration. Deficiencies in DPD activity can cause severe, life-threatening toxicities following standard doses of fluoropyrimidine drugs (Ezzeldin & Diasio, 2004). Identifying patients with DPD deficiency through prospective DPYD genotyping can significantly reduce the risk of severe toxicity, ensuring safer chemotherapy regimens (Lunenburg et al., 2016).

Chemical Innovation in Fluorescent Probes

Innovations in chemical structures related to dihydropyrimidine and pyrrole derivatives have led to the development of novel fluorescent probes. For example, the creation of a novel fluorescent core skeleton, 1,2-dihydropyrimidine derivatives, demonstrates the potential for such compounds in bioimaging and cellular compartment visualization. These probes offer enhanced photophysical properties and increased resistance to photobleaching, showcasing the versatility of pyrrole derivatives in scientific research beyond pharmacological applications (Kim et al., 2008).

作用機序

Target of Action

The primary target of 1-(3-Fluoropropyl)-2,5-dihydropyrrole is the estrogen receptor (ER), specifically in the context of ER-positive breast cancer . The compound is a selective estrogen receptor degrader (SERD), which means it binds to the ER and promotes its degradation .

Mode of Action

This compound interacts with its targets by binding to the ER, leading to its degradation . This degradation of the ER disrupts the normal signaling pathways that would be activated by estrogen, a hormone that can promote the growth of ER-positive breast cancer .

Biochemical Pathways

The action of this compound affects the estrogen signaling pathway. By degrading the ER, the compound prevents the receptor from activating gene transcription in response to estrogen . This disruption can lead to a decrease in the proliferation of ER-positive breast cancer cells .

Pharmacokinetics

It is known that the compound is administered orally and reaches steady state before day 8, without accumulation

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of the ER and the disruption of estrogen signaling . This can lead to a decrease in the proliferation of ER-positive breast cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy, as estrogen would compete with the compound for binding to the ER

特性

IUPAC Name |

1-(3-fluoropropyl)-2,5-dihydropyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN/c8-4-3-7-9-5-1-2-6-9/h1-2H,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBFLCWSAVSGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CCCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)thiophene-2-carboxamide](/img/structure/B2729102.png)

![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)

![2-[(1-Ethyl-6,7-dimethoxyisoquinolin-4-YL)methyl]quinolin-8-OL](/img/structure/B2729107.png)

![2-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729110.png)

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)

![N-(3-{7-cyano-1-oxa-8-azaspiro[5.5]undecane-8-carbonyl}phenyl)-2-methylcyclopropane-1-carboxamide](/img/structure/B2729115.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![4-chlorobenzyl 5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2729122.png)

![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)